molecular formula C15H26N2O B1378753 Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine CAS No. 1461705-22-5

Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine

Cat. No.: B1378753
CAS No.: 1461705-22-5
M. Wt: 250.38 g/mol
InChI Key: NZIXBZZPGXUCHG-UHFFFAOYSA-N
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Description

Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine is an organic compound with the chemical formula C15H26N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzyl group attached to a diethylaminoethoxyethylamine moiety, making it a versatile molecule for different chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine typically involves the reaction of benzyl chloride with 2-(2-(diethylamino)ethoxy)ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine is unique due to its combination of a benzyl group with a diethylaminoethoxyethylamine moiety, providing distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

N-benzyl-2-[2-(diethylamino)ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c1-3-17(4-2)11-13-18-12-10-16-14-15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIXBZZPGXUCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200914
Record name Benzenemethanamine, N-[2-[2-(diethylamino)ethoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461705-22-5
Record name Benzenemethanamine, N-[2-[2-(diethylamino)ethoxy]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461705-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-[2-[2-(diethylamino)ethoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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